molecular formula C7H6N2O2 B2646216 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid CAS No. 1341369-17-2

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid

Cat. No.: B2646216
CAS No.: 1341369-17-2
M. Wt: 150.137
InChI Key: YKMRCTUJGWNAMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Alkyne Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, although it is not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1H-pyrazol-4-yl)propionic acid: Similar structure but lacks the alkyne moiety.

    3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid: Contains an acrylic acid moiety instead of the propynoic acid moiety.

    1-Methyl-4-(prop-2-yn-1-yl)pyrazole: Similar structure but lacks the carboxylic acid group.

Uniqueness

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is unique due to the presence of both the pyrazole ring and the propynoic acid moiety, which imparts distinct chemical reactivity and potential biological activities .

Biological Activity

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring connected to a propiolic acid moiety, which contributes to its unique chemical properties. The presence of the methyl substituent on the pyrazole ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which modulate the activity of molecular targets. This interaction profile suggests that the compound may function as an inhibitor or modulator in various biochemical pathways .

Biological Activities

Preliminary studies have indicated that derivatives of this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Research has shown potential anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders, showcasing its potential in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell growth,
Anti-inflammatoryReduction of inflammatory markers ,
Enzyme InhibitionInhibition of α-glucosidase ,

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition could lead to decreased glucose absorption in diabetic patients, suggesting a role in managing postprandial hyperglycemia .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRCTUJGWNAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341369-17-2
Record name 3-(1-methyl-1H-pyrazol-4-yl)prop-2-ynoic acid
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